What is the chemical structure and molecular weight of Benzo[b]thiophene, 2,3-dihydro-5-iodo-
What is the chemical structure and molecular weight of Benzo[b]thiophene, 2,3-dihydro-5-iodo-
Technical Whitepaper: Chemical Architecture, Synthesis, and Applications of 5-Iodo-2,3-dihydrobenzo[b]thiophene
As a Senior Application Scientist in medicinal chemistry and synthetic methodology, I have designed this technical guide to provide researchers with an authoritative, in-depth analysis of Benzo[b]thiophene, 2,3-dihydro-5-iodo-. Rather than merely listing its properties, this whitepaper dissects the mechanistic causality behind its synthesis, establishes a self-validating experimental protocol, and explores its utility as a privileged scaffold in advanced drug discovery.
Chemical Identity and Quantitative Properties
The core scaffold of 5-iodo-2,3-dihydrobenzo[b]thiophene consists of a benzene ring fused to a saturated five-membered thiophene ring. The presence of the heavy iodine atom at the 5-position makes it an indispensable precursor for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), allowing rapid downstream diversification of the pharmacophore[1].
Below is a consolidated table of its critical physicochemical properties[2][3]:
| Property | Value |
| Chemical Name | Benzo[b]thiophene, 2,3-dihydro-5-iodo- |
| Common Synonym | 5-Iodo-2,3-dihydrobenzo[b]thiophene |
| CAS Registry Number | 1449384-45-5 |
| Molecular Formula | C₈H₇IS |
| Molecular Weight | 262.11 g/mol |
| Core Scaffold | 2,3-dihydrobenzo[b]thiophene |
| Halogen Position | C5 (para to the sulfur atom) |
Structural Analysis & Mechanistic Insights
The regioselective placement of the iodine atom at the 5-position is not arbitrary; it is dictated by the stereoelectronic environment of the 2,3-dihydrobenzo[b]thiophene core[1].
In the dihydro state, the sulfur atom is sp³-hybridized, but its lone pairs remain conjugated with the fused aromatic system. Sulfur acts as an electron-donating group (EDG) via resonance, strongly activating the benzene ring toward electrophilic aromatic substitution (EAS). This activation directs incoming electrophiles to the ortho (C7) and para (C5) positions. However, the C7 position is sterically hindered by its proximity to the saturated aliphatic bridgehead. Consequently, electrophilic attack by an iodonium species predominantly yields the 5-iodo isomer due to the optimal balance of electronic activation and minimal steric resistance.
Mechanistic pathway of regioselective electrophilic iodination at the C5 position.
Self-Validating Experimental Protocol: Direct Iodination
To synthesize 5-iodo-2,3-dihydrobenzo[b]thiophene, direct iodination using N-Iodosuccinimide (NIS) is the gold standard[4]. NIS is preferred over elemental iodine (I₂) because it provides a controlled, gradual release of electrophilic iodine. This prevents the oxidative degradation of the sulfur atom (e.g., unwanted sulfoxide or sulfone formation) that frequently plagues thioether chemistry.
Step-by-Step Methodology
This protocol is designed as a self-validating system, ensuring that each step provides empirical feedback to guarantee the integrity of the final product.
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Reagent Preparation: Dissolve 2,3-dihydrobenzo[b]thiophene (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).
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Causality: DMF is a highly polar aprotic solvent. It stabilizes the highly polar Wheland intermediate formed during the EAS transition state, significantly accelerating the reaction kinetics without participating in nucleophilic side reactions.
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Electrophile Addition: Cool the reaction vessel to 0 °C under an inert nitrogen atmosphere. Add NIS (1.05 eq) portionwise.
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Causality: The slight stoichiometric excess ensures complete conversion. Cooling the system dampens the initial exothermic burst, strictly controlling the regioselectivity and preventing sulfur oxidation.
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Reaction Propagation: Allow the mixture to warm to room temperature and stir for 2–4 hours.
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Self-Validation: Monitor the reaction via Thin Layer Chromatography (TLC). The protocol validates itself when the starting material spot is entirely consumed, confirming that the kinetic parameters were sufficient.
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Quench & Extraction: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃).
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Causality: Thiosulfate acts as a mild reducing agent, immediately converting any unreacted, hazardous electrophilic iodine species into inert iodide (I⁻). Extract the aqueous layer with Ethyl Acetate (EtOAc) and wash extensively with brine to remove residual DMF.
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Purification & Validation: Purify the crude organic layer via silica gel column chromatography (Hexanes/EtOAc gradient).
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Self-Validation: Confirm the structural identity using ¹H-NMR (verifying the disappearance of the C5 proton and the characteristic splitting of the remaining aromatic protons) and LC-MS (confirming the molecular weight of 262.11 g/mol )[3].
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Step-by-step experimental workflow for synthesizing 5-iodo-2,3-dihydrobenzo[b]thiophene.
Applications in Advanced Therapeutics
The 5-iodo-2,3-dihydrobenzo[b]thiophene scaffold is not merely a synthetic intermediate; it is a highly privileged pharmacophore in modern drug development.
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Neurodegenerative Disease Therapeutics: Thiophene and dihydrobenzothiophene derivatives exhibit excellent blood-brain barrier (BBB) permeability and strong receptor binding affinities. They are actively utilized in the synthesis of potent acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's Disease (AD)[5].
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Targeted Protein Degradation (PROTACs): Halogenated dihydrobenzothiophenes act as critical linking nodes and small molecule ligands in the design of E3 ubiquitin ligase complexes. Recent patent literature highlights the use of iodinated benzothiophene derivatives in the synthesis of SOS1 degrading agents, which are pivotal in targeting KRAS-driven oncogenic pathways[4].
References
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Taylor & Francis. "Exploring Thiophene-Based Pharmacophores as Emerging Therapeutics for Neurodegenerative Disorders." Journal of Enzyme Inhibition and Medicinal Chemistry. Available at:[Link]
- Google Patents. "US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof." United States Patent and Trademark Office.
Sources
- 1. Benzo[b]thiophene, 2,3-dihydro-5-iodo- | Benchchem [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Benzo[b]thiophene, 2,3-dihydro-5-iodo- | 1449384-45-5 [m.chemicalbook.com]
- 4. US20240261417A1 - Sos1 degrading agent and preparation method therefor and application thereof - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
